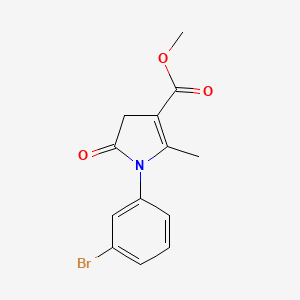![molecular formula C13H21N5O B5677690 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B5677690.png)
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one is a complex organic compound that features a unique combination of a pyrrolidine ring, a cyclopropyl group, and a triazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one typically involves multi-step organic reactionsThe triazole moiety is then incorporated through a cycloaddition reaction, often facilitated by copper catalysis .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of each step in the synthetic route .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to form hydrogen bonds and dipole interactions with biological receptors, which can modulate the activity of these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Fluconazole: A triazole antifungal agent with a similar triazole moiety.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a triazole ring.
Uniqueness: 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one is unique due to its combination of a pyrrolidine ring, a cyclopropyl group, and a triazole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other triazole-containing compounds .
Propriétés
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c14-12-7-17(6-11(12)10-3-4-10)13(19)2-1-5-18-9-15-8-16-18/h8-12H,1-7,14H2/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCXIBBXBFSEQK-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)CCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N,N'-trimethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine](/img/structure/B5677612.png)
![3-[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophen-3-yl]prop-2-yn-1-ol](/img/structure/B5677617.png)

![2-ethyl-5-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)pyrimidine](/img/structure/B5677638.png)
![1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-methylpiperazine](/img/structure/B5677639.png)
![5-[(3-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5677644.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5677651.png)
![9-[4-(4-fluorophenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5677658.png)


![3,5-dichloro-4-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B5677685.png)

![N,2-dimethyl-N-[3-(1H-pyrazol-1-yl)propyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5677698.png)
![5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5677705.png)
